N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide
Beschreibung
N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Eigenschaften
CAS-Nummer |
445418-10-0 |
|---|---|
Molekularformel |
C22H17N3O5S |
Molekulargewicht |
435.5g/mol |
IUPAC-Name |
N-[4-(furan-2-carbonylcarbamothioylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17N3O5S/c1-28-18-12-14(23-22(31)25-20(26)17-7-4-10-29-17)8-9-15(18)24-21(27)19-11-13-5-2-3-6-16(13)30-19/h2-12H,1H3,(H,24,27)(H2,23,25,26,31) |
InChI-Schlüssel |
TZHJUWMXOAZVBT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)NC(=O)C3=CC4=CC=CC=C4O3 |
Kanonische SMILES |
COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)NC(=O)C3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of furan-2-carbonyl chloride with 4-amino-2-methoxybenzoic acid in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 1-benzofuran-2-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenfuram: A fungicide with a similar furan structure.
Furcarbanil: Another furan derivative used as a fungicide.
Methfuroxam: A furan carboxamide with similar biological activities.
Uniqueness
N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
